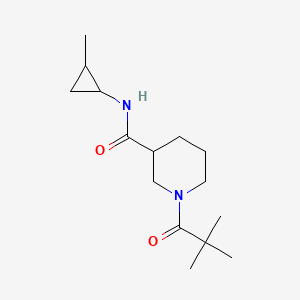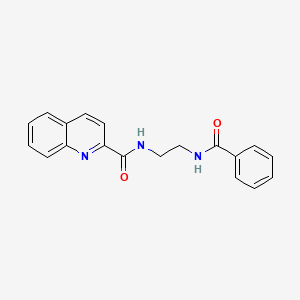
1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide, also known as DMCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMCPA belongs to the class of piperidine derivatives and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide is not fully understood, but it is thought to act on the gamma-aminobutyric acid (GABA) system in the brain. 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and sedative effects. 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has also been shown to increase dopamine levels in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. Additionally, 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is cost-effective to synthesize, and it has been shown to have a range of effects on the central nervous system. Additionally, 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has been shown to be relatively safe, with no reported toxic effects. However, there are also limitations to the use of 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and there is limited research on its long-term effects. Additionally, 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has not been extensively studied in humans, so its potential for use in clinical settings is still unknown.
Orientations Futures
There are several future directions for the study of 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential use in the treatment of neurological disorders. Additionally, further research could be conducted on the long-term effects of 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide, particularly in humans. Another area of research could focus on the development of new derivatives of 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide, which could have improved pharmacological properties. Overall, the study of 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has the potential to provide valuable insights into the functioning of the central nervous system and the development of new treatments for neurological disorders.
Méthodes De Synthèse
1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylcyclopropylamine with 3-piperidinone. The resulting intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide, making it a cost-effective option for scientific research.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including anticonvulsant, anxiolytic, and sedative properties. 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has also been shown to have potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, 1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-10-8-12(10)16-13(18)11-6-5-7-17(9-11)14(19)15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJJJWFGMLOAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)C2CCCN(C2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-(2-methylcyclopropyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)
![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)